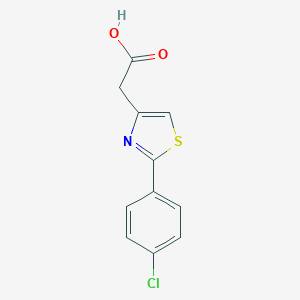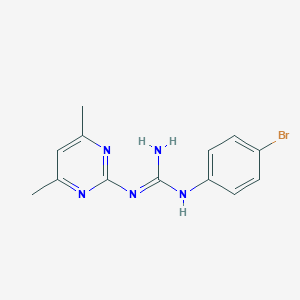
1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine is a chemical compound with the molecular formula C13H14BrN5 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine consists of a bromophenyl group, a dimethylpyrimidinyl group, and a guanidine group . The exact arrangement of these groups in the molecule can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Wissenschaftliche Forschungsanwendungen
Guanidine Compounds in Medicinal Chemistry
Guanidine derivatives have been acknowledged for their significant pharmacological properties and therapeutic applications. They are a class of compounds that have been utilized for treating a wide spectrum of diseases due to their diverse chemical, biochemical, and pharmacological properties. Guanidine-containing molecules, including cyclic analogs and derivatives, have shown promising biological activity across various therapeutic domains, such as central nervous system disorders, anti-inflammatory agents, and chemotherapeutic agents, among others (Sączewski & Balewski, 2009).
Pyrimidine Derivatives in Drug Development
Pyrimidine is an aromatic heterocyclic organic compound with a wide range of pharmacological effects, including antiviral, antibacterial, antifungal, and anti-inflammatory activities. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives highlight their potential in drug development. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators. This suggests that pyrimidine derivatives could serve as a promising scaffold for developing new biologically active compounds with desired pharmacological activities (Rashid et al., 2021).
Safety And Hazards
As a research compound, 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine should be handled with care. It is not intended for human or veterinary use. Specific safety and hazard information should be provided by the supplier and can typically be found in the material safety data sheet (MSDS) for the compound .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUHFKCLPVNXFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936243 |
Source


|
| Record name | N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine | |
CAS RN |
16018-66-9 |
Source


|
| Record name | Guanidine, 1-(p-bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

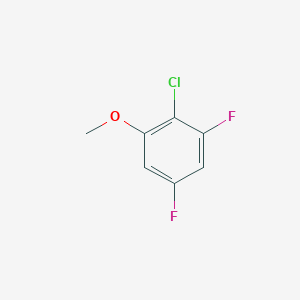
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
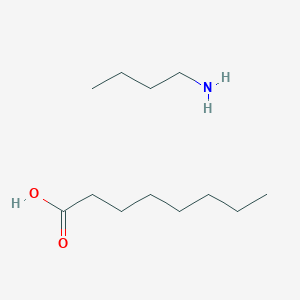
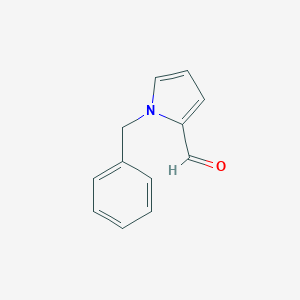
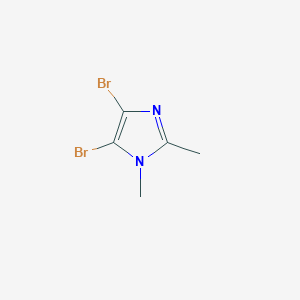
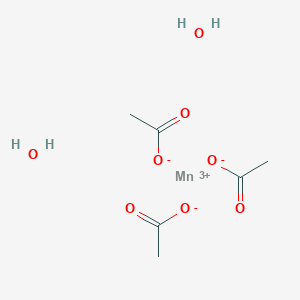
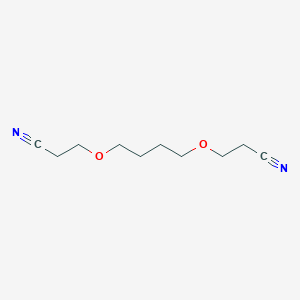
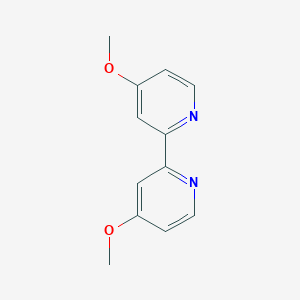
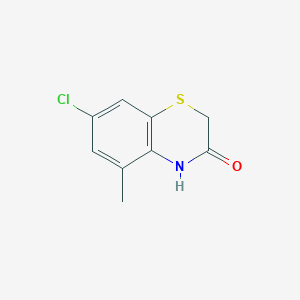

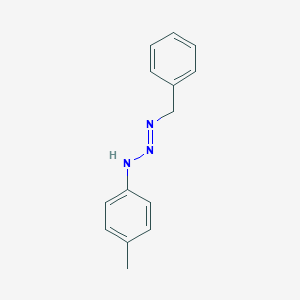
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
